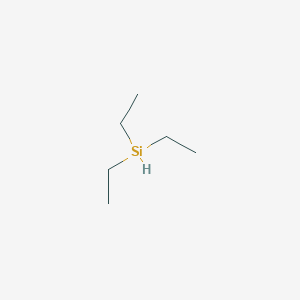

Triethyl silane

Description

Properties

IUPAC Name |

triethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLNPVMDITEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor like garlic; [Merck Index] | |

| Record name | Silane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

42.9 [mmHg] | |

| Record name | Triethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of triethylsilane (TES), a versatile organosilicon compound with significant applications in organic synthesis and drug development. This document details its key characteristics, reactivity, and provides standardized experimental protocols for its use and analysis.

Core Physical and Chemical Properties

Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a trialkylsilane recognized for the reactivity of its silicon-hydrogen bond.[1] It is a colorless liquid at room temperature with a mild, garlic-like odor.[2][3] This compound is a staple in synthetic chemistry, primarily utilized as a mild and selective reducing agent.[2][4]

Physical Properties

The physical characteristics of triethylsilane are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Si | [4] |

| Molar Mass | 116.28 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 107-108 °C | [4][5][6][7] |

| Melting Point | -156.1 °C to -157 °C | [1][6] |

| Density | 0.728 g/mL at 25 °C | [1][6][7] |

| Refractive Index (n²⁰/D) | 1.412 | [6][7] |

| Vapor Pressure | 31 hPa at 20 °C; 75 hPa at 38 °C; 126 hPa at 50 °C | [1] |

| Flash Point | -2.99 °C to 25 °F (closed cup) | [1][6] |

| Solubility | Insoluble in water; soluble in hydrocarbons, halocarbons, and ethers. | [6] |

| LogP | 3.6 at 20 °C | [6] |

Chemical Properties and Reactivity

The chemical utility of triethylsilane is dominated by the reactivity of its Si-H bond.[1][8] This bond is susceptible to cleavage, allowing triethylsilane to act as a hydride donor in a variety of chemical transformations.[9]

Key chemical characteristics include:

-

Reducing Agent: It is a mild reducing agent, particularly effective for the reduction of aldehydes, ketones, and for the deprotection of various functional groups.[4][9][10] It is often used in combination with a Brønsted or Lewis acid.[10]

-

Hydrosilylation: Triethylsilane readily participates in hydrosilylation reactions, which involve the addition of the Si-H bond across unsaturated bonds, such as those in alkenes and alkynes.[9][11] This reaction is a cornerstone of organosilicon chemistry.

-

Stability: Triethylsilane is stable under normal conditions but is sensitive to moisture, acids, and bases, with which it can react to generate highly flammable hydrogen gas.[6]

-

Protecting Group Chemistry: It is instrumental in the formation of silyl (B83357) ethers, which serve as protecting groups for alcohols in multi-step syntheses.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of triethylsilane. The following table summarizes its key spectroscopic features.

| Spectroscopic Technique | Key Data | Source(s) |

| ¹H NMR (in CDCl₃) | δ ~3.62 ppm (septet, 1H, Si-H), δ ~0.98 ppm (t, 9H, -CH₃), δ ~0.59 ppm (q, 6H, -CH₂-) | [12] |

| ¹³C NMR (in CDCl₃) | δ ~7.4 ppm (-CH₂-), δ ~3.6 ppm (-CH₃) | [1] |

| IR Spectroscopy | Strong Si-H stretching vibration around 2100 cm⁻¹ | [13][14] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 116. Key fragments often result from the loss of ethyl groups. | [4][15] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of triethylsilane are provided below.

Determination of Boiling Point

Objective: To determine the boiling point of a liquid sample of triethylsilane.

Materials:

-

Thiele tube or other heating apparatus (e.g., MelTemp)[16][17]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Liquid paraffin (B1166041) or silicone oil

-

Sample of triethylsilane

Procedure:

-

Fill the small test tube with the triethylsilane sample to a depth of about 2-3 cm.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Insert the thermometer and test tube assembly into the Thiele tube containing the heating oil, making sure the top of the triethylsilane sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[16]

-

Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8][16] Record this temperature.

Determination of Density

Objective: To determine the density of a liquid sample of triethylsilane.

Materials:

-

Pycnometer or a graduated cylinder and an analytical balance[18][19]

-

Sample of triethylsilane

-

Thermometer

Procedure (using a graduated cylinder and balance):

-

Measure and record the mass of a clean, dry graduated cylinder.[18]

-

Carefully add a known volume of triethylsilane to the graduated cylinder (e.g., 10 mL). Record the exact volume.

-

Measure and record the mass of the graduated cylinder containing the triethylsilane.[18]

-

Measure and record the temperature of the triethylsilane.

-

Calculate the mass of the triethylsilane by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[18]

Triethylsilane-Mediated Deprotection of a Benzyl (B1604629) Ether

Objective: To remove a benzyl protecting group from an alcohol using triethylsilane.

Materials:

-

Benzyl-protected alcohol

-

Triethylsilane (Et₃SiH)

-

Palladium on carbon (10% Pd/C)[2]

-

Methanol (B129727) (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Dissolve the benzyl-protected compound in methanol in a round-bottom flask.[2]

-

Carefully add 10% Pd/C to the solution (typically 10% by weight of the substrate).

-

Add triethylsilane to the reaction mixture (typically 2-3 equivalents relative to the substrate).[2]

-

Stir the suspension at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional methanol.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected alcohol.

-

If necessary, purify the product by column chromatography.

Visualizations

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows involving triethylsilane.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triethylsilane - Wikipedia [en.wikipedia.org]

- 6. Triethylsilane CAS#: 617-86-7 [m.chemicalbook.com]

- 7. Triethylsilane | 617-86-7 [chemicalbook.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Triethylsilane(617-86-7) 1H NMR spectrum [chemicalbook.com]

- 13. Triethylsilane(617-86-7) IR Spectrum [m.chemicalbook.com]

- 14. gelest.com [gelest.com]

- 15. Fukuyama reduction - Wikipedia [en.wikipedia.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. phillysim.org [phillysim.org]

- 18. quora.com [quora.com]

- 19. Density - Wikipedia [en.wikipedia.org]

Triethylsilane: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of Triethylsilane in Modern Chemistry

This technical guide provides a comprehensive overview of triethylsilane (TES), a versatile organosilicon compound widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and its critical role as a reducing agent in various organic transformations. Detailed experimental protocols for key applications and visual representations of reaction mechanisms are included to facilitate a deeper understanding and practical application of this important reagent.

Core Properties of Triethylsilane

Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a trialkylsilane recognized for the reactivity of its silicon-hydride (Si-H) bond.[1] This colorless liquid is a staple in organic synthesis, primarily functioning as a mild and selective reducing agent.[2]

Quantitative Data Summary

For quick reference, the key quantitative properties of triethylsilane are summarized in the table below.

| Property | Value |

| CAS Number | 617-86-7 |

| Molecular Formula | C₆H₁₆Si |

| Molecular Weight | 116.28 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Density | 0.728 g/mL[1] |

| Boiling Point | 107-108 °C[1] |

| Melting Point | -156.1 °C[1] |

| Flash Point | -2.99 °C[1] |

Synthesis of Triethylsilane

The synthesis of triethylsilane is a critical process for ensuring its availability for research and industrial applications. Several methods have been developed to produce high-purity triethylsilane.

One common and efficient laboratory-scale synthesis involves the reduction of triethylchlorosilane. A typical procedure utilizes a reducing agent such as lithium aluminum hydride or sodium hydride to substitute the chloro group with a hydride.[4] An alternative approach involves the reaction of sodium hydride with trimethyl borate (B1201080) to form trimethoxy sodium borohydride, which then reacts with triethylchlorosilane to yield triethylsilane.[5]

A generalized workflow for the synthesis of triethylsilane from triethylchlorosilane is depicted below.

Caption: A generalized workflow for the synthesis of triethylsilane.

Key Applications in Organic Synthesis

The utility of triethylsilane in organic chemistry is primarily centered around its function as a hydride donor. Its mild reactivity allows for the selective reduction of a wide range of functional groups, often in the presence of more sensitive moieties.[2]

Ionic Hydrogenation

Triethylsilane is a key reagent in ionic hydrogenation reactions, which involve the reduction of a substrate that has been activated by an electrophile, typically a strong acid like trifluoroacetic acid (TFA).[6] This method is particularly effective for the reduction of substrates that can form stable carbocation intermediates.[6] The process involves the protonation of the substrate by the acid, followed by the transfer of a hydride from triethylsilane to the resulting carbocation.[6]

Caption: The two-step mechanism of ionic hydrogenation.

Reductive Amination

Triethylsilane, in combination with an acid such as trifluoroacetic acid, provides a robust system for the reductive amination of aldehydes and ketones.[1] This reaction is a cornerstone for the synthesis of amines, which are prevalent in pharmaceuticals and other bioactive molecules. The process involves the formation of an iminium ion intermediate, which is then reduced by triethylsilane.

Deprotection of Silyl (B83357) Ethers

In multi-step organic synthesis, protecting groups are often employed to mask reactive functional groups. Triethylsilyl (TES) ethers are common protecting groups for alcohols.[2] An efficient and selective method for the deprotection of TES ethers utilizes formic acid in methanol (B129727), which can selectively cleave the TES group while leaving other silyl ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group, intact.[7]

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as in an alkene or alkyne.[8] This reaction, often catalyzed by transition metals like platinum, is a fundamental method for the synthesis of organosilicon compounds.[8] The Chalk-Harrod mechanism is a widely accepted pathway for this transformation, involving the oxidative addition of the silane (B1218182) to the metal center, followed by alkene insertion and reductive elimination.[8]

Caption: A simplified representation of the Chalk-Harrod mechanism.

Experimental Protocols

Protocol 1: Reductive Amination of an Aldehyde

This protocol is adapted from a general procedure for the reductive amination of electron-poor heterocyclic amines.[1]

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Triethylsilane (1.5 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the aldehyde and amine in dichloromethane, add trifluoroacetic acid and stir at room temperature.

-

Add triethylsilane to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Chemoselective Deprotection of a Triethylsilyl Ether

This protocol is based on a method for the selective deprotection of TES ethers using formic acid.[7]

Materials:

-

Triethylsilyl-protected alcohol (1.0 equiv)

-

Methanol

-

Formic acid (5-10% in methanol)

Procedure:

-

Dissolve the triethylsilyl-protected alcohol in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 5-10% formic acid in methanol dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Safety and Handling

Triethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is sensitive to moisture and can release flammable hydrogen gas upon contact with water, acids, or bases.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Store triethylsilane in a cool, dry, and well-ventilated area away from sources of ignition.[11]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 3. nbinno.com [nbinno.com]

- 4. dakenam.com [dakenam.com]

- 5. Triethylsilane synthesis - chemicalbook [chemicalbook.com]

- 6. Ionic hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. aksci.com [aksci.com]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. lobachemie.com [lobachemie.com]

Synthesis of Triethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common laboratory-scale synthesis methods for triethylsilane ((C₂H₅)₃SiH), a versatile and widely used reducing agent in organic synthesis. This document details two primary synthetic pathways: the reduction of triethylchlorosilane and the Grignard reaction with trichlorosilane (B8805176). It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the chemical reactions and experimental workflow to aid in understanding and implementation.

Overview of Synthetic Methods

Triethylsilane is a valuable organosilicon compound characterized by its reactive silicon-hydride bond, which makes it a mild and selective reducing agent.[1] Its synthesis in a laboratory setting can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide focuses on two prevalent and well-documented approaches:

-

Method 1: Reduction of Triethylchlorosilane with Sodium Hydride. This method involves the in-situ generation of a reducing agent from sodium hydride and a boron-based catalyst, which then reduces triethylchlorosilane to triethylsilane. It is a high-yield method that avoids the use of more pyrophoric reagents like lithium aluminum hydride.

-

Method 2: Grignard Reaction with Trichlorosilane. This classic organometallic approach utilizes an ethyl Grignard reagent (ethylmagnesium bromide) to form the silicon-carbon bonds on a trichlorosilane precursor. This method is a versatile way to introduce alkyl groups to a silicon center.[2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods. This allows for a direct comparison of yields and reaction conditions.

| Parameter | Method 1: Sodium Hydride Reduction | Method 2: Grignard Reaction |

| Starting Materials | Triethylchlorosilane, Sodium Hydride, Trimethyl Borate (B1201080) | Trichlorosilane, Ethyl Bromide, Magnesium |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Diethyl Ether |

| Reaction Temperature | 0-10 °C | 0 °C to Reflux |

| Reaction Time | ~2 hours | Not explicitly stated |

| Reported Yield | 88.2% | Not explicitly stated for triethylsilane; similar reactions for other alkyltrichlorosilanes report yields in the range of 60-70%.[3] |

| Purification Method | Fractional Distillation | Fractional Distillation |

| Boiling Point of Product | 109-110 °C | 107-108 °C |

Experimental Protocols

Method 1: Reduction of Triethylchlorosilane with Sodium Hydride

This protocol is adapted from a patented synthesis method and provides a high-yield route to triethylsilane.[4]

Materials:

-

60% Sodium Hydride (NaH) in mineral oil (20g, 0.5 mol)

-

Anhydrous Tetrahydrofuran (THF) (80g)

-

Trimethyl Borate (B(OCH₃)₃) (57.2g, 0.55 mol)

-

Triethylchlorosilane ((C₂H₅)₃SiCl) (67.7g, 0.45 mol)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

500 mL three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Cooling bath (ice-water)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Preparation of the Reducing Agent:

-

To a 500 mL reaction flask, add 20g of 60% sodium hydride and 80g of anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Stir the suspension and cool it to 0-10 °C using an ice bath.

-

While maintaining the temperature at 0-10 °C, slowly add 57.2g of trimethyl borate dropwise from a dropping funnel.

-

After the addition is complete, continue stirring the mixture at 0-10 °C for 1 hour.

-

-

Reaction with Triethylchlorosilane:

-

While still maintaining the nitrogen atmosphere and the temperature at 0-10 °C, add 67.7g of triethylchlorosilane dropwise to the reaction mixture.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional hour.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Filter the reaction solution to remove the solid byproducts.

-

The filtrate is then subjected to fractional distillation at atmospheric pressure.

-

Collect the fraction with a boiling range of 109-110 °C. This fraction is the purified triethylsilane. The expected yield is approximately 46.1g (88.2%).[4]

-

Method 2: Grignard Synthesis from Trichlorosilane

Materials:

-

Magnesium turnings (1.23 mol)

-

Anhydrous diethyl ether (800 mL)

-

Ethyl bromide (1.18 mol)

-

Trichlorosilane (HSiCl₃) (0.3 mol, for example)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Two three-necked round-bottom flasks (e.g., 2L and 1L)

-

Reflux condensers

-

Stirrers (magnetic or mechanical)

-

Dropping funnels

-

Heating mantle

-

Apparatus for transfer under inert atmosphere (e.g., cannula or Schlenk line)

-

Distillation apparatus

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a dry 2L three-necked flask equipped with a reflux condenser, stirrer, and addition funnel, place 1.23 moles of magnesium turnings under a nitrogen atmosphere.

-

Add a small portion of the 800 mL of anhydrous diethyl ether to just cover the magnesium.

-

Add a small amount of ethyl bromide to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide (total of 1.18 moles) dissolved in the rest of the anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Trichlorosilane:

-

In a separate 1L three-necked flask equipped with a stirrer and a dropping funnel, place the trichlorosilane (e.g., 0.3 mol) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the trichlorosilane solution in an ice bath.

-

Slowly add the prepared ethylmagnesium bromide solution to the stirred trichlorosilane solution via a dropping funnel or cannula. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture can be stirred at room temperature for a period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation, and the crude triethylsilane is purified by fractional distillation. The boiling point of triethylsilane is 107-108 °C.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and a general experimental workflow for the synthesis of triethylsilane.

Caption: Chemical reaction pathways for the synthesis of triethylsilane.

Caption: General experimental workflow for triethylsilane synthesis.

References

Triethylsilane as a Reducing Agent: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Triethylsilane (TES), an organosilicon compound with the formula (C₂H₅)₃SiH, is a versatile and widely utilized reagent in organic synthesis.[1] Its popularity stems from its role as a mild and selective reducing agent, offering a high degree of functional group tolerance, which is particularly crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of triethylsilane as a reducing agent, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Core Principles of Triethylsilane Reduction

The reductive capability of triethylsilane is centered around its reactive silicon-hydrogen (Si-H) bond.[4] Silicon's lower electronegativity compared to hydrogen imparts a hydridic character to the hydrogen atom, enabling its transfer to electron-deficient centers. Triethylsilane reductions can proceed through two primary mechanistic pathways: ionic hydrogenation and radical reduction . The preferred pathway is highly dependent on the substrate, reaction conditions, and the presence of catalysts or initiators.

Ionic Hydrogenation Mechanism

Ionic hydrogenation is the most common pathway for triethylsilane reductions and typically requires the presence of a Brønsted or Lewis acid to activate the substrate.[5][6] The general mechanism involves the protonation or coordination of the acid to the substrate, generating a carbocationic intermediate. This electrophilic species is then quenched by the transfer of a hydride from triethylsilane.[5]

Reduction of Carbonyl Compounds

Triethylsilane, in conjunction with an acid, is highly effective for the reduction of aldehydes and ketones. The reaction can lead to the corresponding alcohols or, under stronger conditions, complete deoxygenation to the corresponding alkanes.[7][8] The choice of acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride (BF₃), significantly influences the reaction outcome.[7][9]

Mechanism of Ketone Reduction to an Alkane:

Caption: Ionic reduction of a ketone to an alkane.

Reduction of Imines and Reductive Amination

The reduction of imines to amines is another important application of triethylsilane. This reaction is a key step in reductive amination, a fundamental transformation in medicinal chemistry for the synthesis of secondary and tertiary amines.[10] The mechanism is analogous to carbonyl reduction, involving protonation of the imine nitrogen to form an iminium ion, which is then reduced by hydride transfer.

Quantitative Data for Reductive Amination:

| Carbonyl Compound | Amine | Catalyst/Acid | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | TFA | CH₂Cl₂ | 95 | [11] |

| 4-Methoxybenzaldehyde | Morpholine | TFA | CH₂Cl₂ | 98 | [11] |

| Cyclohexanone | Aniline | Pd(OAc)₂ | neat | 90 | [12] |

| Acetophenone | Ammonia | InCl₃ | MeOH | 85 | [13] |

Reduction of Alkenes and Alkynes

Alkenes that can form stable carbocations upon protonation are readily reduced by triethylsilane and a strong acid like TFA.[14] The regioselectivity of the reduction is governed by the stability of the carbocation intermediate. Trisubstituted alkenes are generally reduced more readily than di- or monosubstituted alkenes.[15] While less common, the reduction of alkynes to alkanes is also possible.[11]

Radical Reduction Mechanism

Triethylsilane can also act as a reducing agent via a free radical chain mechanism. This pathway is particularly useful for the reduction of alkyl halides and is a less toxic alternative to organotin reagents like tributyltin hydride.[16][17] The reaction is typically initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) and often requires a co-catalyst.

Reduction of Alkyl Halides

The radical reduction of alkyl halides with triethylsilane is often facilitated by a thiol co-catalyst, which acts as a polarity reversal catalyst.[4][18] The thiol mediates the hydrogen atom transfer from the silane (B1218182) to the alkyl radical.

Mechanism of Thiol-Catalyzed Radical Reduction of an Alkyl Halide:

Caption: Radical chain reduction of an alkyl halide.

Experimental Protocols

General Experimental Workflow for Ionic Reduction of a Ketone

Caption: General workflow for ketone reduction.

Detailed Protocol: Reduction of m-Nitroacetophenone to m-Nitroethylbenzene[9]

A solution of triethylsilane (20.9 g, 0.180 mol) in 80 mL of dichloromethane (B109758) is placed in a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas-inlet tube, and a condenser. The solution is stirred and cooled in an ice bath while boron trifluoride gas is introduced below the surface of the liquid. A solution of m-nitroacetophenone (10.0 g, 0.0606 mol) in 80 mL of dichloromethane is then added dropwise over 30 minutes. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford m-nitroethylbenzene.

Quantitative Data for Reduction of Various Functional Groups:

| Substrate | Product | Reagents | Solvent | Yield (%) | Reference |

| m-Nitroacetophenone | m-Nitroethylbenzene | Et₃SiH, BF₃ | CH₂Cl₂ | 91-92 | [9] |

| 1-Bromooctane | Octane | Et₃SiH, t-dodecanethiol, DLP | Cyclohexane | 97 | [19] |

| 2-Phenyl-2-butanol | 2-Phenylbutane | Et₃SiH, TFA | CHCl₃ | 95 | [5] |

| Benzaldehyde | Benzyl alcohol | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ | 90 | [7] |

| Cyclohexanone | Cyclohexane | Et₃SiH, AlCl₃ | CH₂Cl₂ | 70 | [5] |

| 2-Aminopyrimidine | 2-Amino-1,4,5,6-tetrahydropyrimidine | Et₃SiH, TFA | TFA (reflux) | High | [20] |

Applications in Drug Development

Triethylsilane's mild and selective reducing properties make it a valuable tool in the synthesis of complex pharmaceutical intermediates and APIs.[1][2] Its ability to be used under moderate conditions helps to preserve the integrity of sensitive functional groups often present in drug molecules.[2]

Scalability and Safety: Triethylsilane is a flammable liquid and should be handled with care in a well-ventilated fume hood, avoiding sources of ignition.[21] On an industrial scale, its use requires adherence to strict safety protocols, including the use of explosion-proof equipment and inert gas atmospheres, as its production and handling can involve flammable silane gas.[12] Pharma-grade triethylsilane with high purity (≥99.95%) is available, which is crucial for API manufacturing to avoid impurities in the final drug product.[12]

Purification: The primary byproduct of triethylsilane reductions is the corresponding triethylsilyl ether or halide (e.g., Et₃Si-X). These byproducts, along with unreacted triethylsilane, are typically removed during aqueous workup and subsequent purification steps such as distillation or column chromatography.[9][22] Due to its volatility, excess triethylsilane can often be removed under high vacuum.[22]

Conclusion

Triethylsilane is a powerful and versatile reducing agent with a broad range of applications in organic synthesis, particularly within the pharmaceutical industry. A thorough understanding of its dual mechanistic pathways—ionic and radical—allows for the strategic and selective reduction of a wide array of functional groups. By carefully selecting reaction conditions, researchers and drug development professionals can leverage the unique reactivity of triethylsilane to efficiently construct complex molecular architectures. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical application of this important reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 3. nbinno.com [nbinno.com]

- 4. The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 7. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 11. Silane Reduction of... - Gelest [technical.gelest.com]

- 12. Triethylsilane Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 13. Triethylsilane (TES) [organic-chemistry.org]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. Radical chain reduction of alkyl halides, dialkyl sulphides and O-alkyl S-methyl dithiocarbonates to alkanes by trialkylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiols as polarity reversal catalysts for hydrogen-atom transfer from organosilanes to alkyl radicals: reduction of alkyl halides by triethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. chemistry.msu.edu [chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Page loading... [wap.guidechem.com]

- 22. Reddit - The heart of the internet [reddit.com]

The Core Reactivity of the Si-H Bond in Triethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylsilane (TES), a tertiary silane (B1218182) with the formula (C₂H₅)₃SiH, is a versatile and widely utilized reagent in modern organic synthesis. Its utility stems from the unique reactivity of the silicon-hydrogen (Si-H) bond. This bond's moderate strength and polarity make triethylsilane an effective and often highly selective reducing agent, particularly in the presence of acid or metal catalysts. This technical guide provides a comprehensive overview of the fundamental reactivity of the Si-H bond in triethylsilane, presenting key quantitative data, detailed experimental protocols for common transformations, and visualizations of reaction mechanisms and workflows.

Fundamental Properties of the Triethylsilane Si-H Bond

The reactivity of triethylsilane is fundamentally governed by the properties of its Si-H bond. The silicon atom is more electropositive than hydrogen, leading to a polarized bond with a partial positive charge on silicon and a partial negative charge on hydrogen (hydridic character). This inherent polarity allows the Si-H bond to act as a hydride donor, especially when activated by an electrophilic species.

Quantitative Data Summary

The following tables summarize key quantitative data pertaining to the Si-H bond in triethylsilane, providing a basis for understanding its chemical behavior and for comparative analysis with other reducing agents.

Table 1: Physicochemical and Spectroscopic Properties of Triethylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆Si | [1] |

| Molar Mass | 116.28 g/mol | [1] |

| Boiling Point | 107–108 °C | [1] |

| Density | 0.728 g/mL at 25 °C | [1] |

| Si-H Bond Dissociation Energy | ~94 kcal/mol | [2] |

| Si-H IR Stretching Frequency | 2100 cm⁻¹ | [3] |

| ¹H NMR Chemical Shift (Si-H) | ~3.6 ppm |

Table 2: Kinetic Data for Selected Reactions

| Reaction | Substrate | Catalyst/Conditions | Kinetic Parameter | Value | Reference(s) |

| Hydrosilylation | Phenylacetylene | Pt nanoparticles on SBA-15 | Turnover Frequency (TOF) | 0.107 molecules·site⁻¹·s⁻¹ | [4] |

Key Reaction Classes and Mechanisms

The reactivity of the triethylsilane Si-H bond is harnessed in several important classes of organic transformations, most notably reductions and hydrosilylations.

Ionic Hydrogenation

In the presence of a strong Brønsted or Lewis acid, triethylsilane is a key reagent in ionic hydrogenation reactions. The acid activates an unsaturated substrate (e.g., alkene, ketone, imine) by protonation, generating a carbocationic intermediate. This electrophilic intermediate is then irreversibly trapped by hydride transfer from triethylsilane. The driving force for this reaction is the formation of a stable silylium (B1239981) ion or a covalent silicon species (e.g., silyl (B83357) ester, silyl ether), which is more stable than the initial Si-H bond.

Metal-Catalyzed Reductions and Hydrosilylations

Transition metal catalysts, particularly those based on platinum, palladium, rhodium, and iridium, can activate the Si-H bond of triethylsilane, facilitating a variety of transformations. In hydrosilylation, the Si-H bond adds across a carbon-carbon multiple bond (alkene or alkyne). The mechanism often involves oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. In catalytic transfer hydrogenation, a metal hydride intermediate is often formed, which then delivers the hydride to the substrate.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving triethylsilane. These protocols are intended as a guide and may require optimization for specific substrates.

Reduction of a Ketone to an Alkane (Ionic Hydrogenation)

This protocol describes the reduction of acetophenone (B1666503) to ethylbenzene, a classic example of ionic hydrogenation where the carbonyl group is fully reduced to a methylene (B1212753) group.

-

Materials:

-

Acetophenone

-

Triethylsilane (TES)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Separatory funnel

-

-

Procedure:

-

To a solution of acetophenone (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add triethylsilane (3.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10.0 mmol) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford ethylbenzene.

-

Hydrosilylation of an Alkene

This protocol details the platinum-catalyzed hydrosilylation of styrene (B11656) with triethylsilane.

-

Materials:

-

Styrene

-

Triethylsilane (TES)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Toluene (B28343), anhydrous

-

Schlenk flask with magnetic stir bar

-

Septum

-

Syringes

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (5 mL).

-

Add styrene (1.0 mmol) via syringe.

-

Add Karstedt's catalyst (0.001 mmol, 0.1 mol%).

-

Add triethylsilane (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

Purify the product by vacuum distillation or flash column chromatography on silica gel to yield the corresponding silyl-substituted alkane.

-

Deprotection of a Benzyl (B1604629) Ether by Catalytic Transfer Hydrogenation

This protocol describes the removal of a benzyl protecting group from an alcohol using triethylsilane as the hydride source in a palladium-catalyzed transfer hydrogenation.

-

Materials:

-

Benzyl-protected alcohol (e.g., benzyl methyl ether)

-

Triethylsilane (TES)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (B129727) (MeOH)

-

Round-bottom flask with magnetic stir bar

-

Filtration apparatus (e.g., Celite® pad)

-

-

Procedure:

-

Dissolve the benzyl-protected alcohol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol% Pd) to the solution.

-

Add triethylsilane (3.0 mmol) to the reaction mixture.

-

Stir the suspension at room temperature and monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected alcohol.

-

Purify the product as necessary using standard techniques such as column chromatography.

-

Reduction of an Imine to an Amine

This protocol outlines the reduction of N-sulfonyl aldimines to the corresponding N-alkylsulfonamides using a diiodine-triethylsilane system.[5]

-

Materials:

-

N-sulfonyl aldimine (e.g., N-tosylbenzaldimine)

-

Triethylsilane (TES)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stir bar

-

-

Procedure:

-

To a solution of the N-sulfonyl aldimine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add iodine (0.5 mmol).[5]

-

Add triethylsilane (2.0 mmol) to the stirred solution.[5]

-

Stir the reaction mixture at room temperature for 30 minutes.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-alkylsulfonamide.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a typical step-by-step workflow for the deprotection of a benzyl ether using triethylsilane and palladium on carbon.

Conclusion

The Si-H bond in triethylsilane possesses a unique combination of properties that make it an invaluable tool in organic synthesis. Its hydridic character, coupled with its moderate bond strength, allows for a wide range of selective reductions and hydrosilylations under both acidic and metal-catalyzed conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the fundamental reactivity of triethylsilane in their synthetic endeavors. As with any reactive chemical, appropriate safety precautions should always be taken when handling triethylsilane and the associated reagents.

References

- 1. Triethylsilane - Wikipedia [en.wikipedia.org]

- 2. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Diiodine-Triethylsilane System: Reduction of N-Sulfonyl Aldimines to N-Alkylsulfonamides [organic-chemistry.org]

A Comprehensive Guide to the Solubility of Triethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Triethylsilane ((C₂H₅)₃SiH), a pivotal organosilicon compound, serves as a mild reducing agent and a versatile reagent in organic synthesis, including in the development of active pharmaceutical ingredients (APIs).[1] Its efficacy and utility in a reaction are fundamentally influenced by its interaction with the solvent system. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating downstream processing. This technical guide provides a detailed overview of the solubility of triethylsilane in a range of common organic solvents, outlines a general protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Principles of Triethylsilane Solubility

Triethylsilane is a non-polar organosilicon compound, a characteristic that dictates its solubility behavior. The general principle of "like dissolves like" is highly applicable. Its molecular structure, featuring a central silicon atom bonded to three ethyl groups and one hydrogen atom, results in a hydrophobic molecule with weak intermolecular forces. Consequently, it exhibits high solubility in non-polar and weakly polar aprotic solvents. While it is generally insoluble in water due to the hydrophobic nature of the ethyl groups, it is soluble in many common organic solvents.[2]

Quantitative Solubility Data

While precise numerical solubility values (e.g., g/100 mL) for triethylsilane are not extensively documented in standard chemical literature—largely because it is miscible with many common organic solvents—the following table summarizes its qualitative and, where available, miscibility properties at standard laboratory conditions. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.

| Solvent Class | Solvent Name | Formula | Polarity | Solubility of Triethylsilane | Reference(s) |

| Hydrocarbons | Hexane | C₆H₁₄ | Non-polar | Soluble/Miscible | [2][3] |

| Benzene | C₆H₆ | Non-polar | Soluble/Miscible | [2] | |

| Halocarbons | Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble/Miscible | [3] |

| Chloroform | CHCl₃ | Polar aprotic | Insoluble | [4] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble/Miscible | [3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble/Miscible | [5] | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | Soluble | [2] |

| Ketones | Acetone | (CH₃)₂CO | Polar aprotic | Soluble | [4] |

| Alcohols | Ethanol | C₂H₅OH | Polar protic | Soluble | [4][6] |

| Aqueous | Water | H₂O | Polar protic | Insoluble | [2][3] |

Note: Some sources may contain conflicting information. The data presented represents a consensus from multiple chemical data repositories. For instance, while one source claims insolubility in chloroform, its classification as a halocarbon where triethylsilane is generally soluble suggests miscibility is likely.

Experimental Protocol for Solubility Determination

For novel solvent systems or when precise solubility limits are required, experimental determination is necessary. The following protocol outlines a standardized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a substance.

Objective: To determine the solubility of triethylsilane in a given organic solvent at a specified temperature.

Materials:

-

Triethylsilane (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringe filters (PTFE, 0.2 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of triethylsilane to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of triethylsilane remains visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with triethylsilane) using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microdroplets of triethylsilane.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of triethylsilane in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of triethylsilane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of triethylsilane in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Visualization of Experimental and Decision Workflows

The following diagrams illustrate key processes related to the use and analysis of triethylsilane solubility.

Caption: Workflow for experimental solubility determination.

Caption: Decision workflow for solvent selection.

References

Spectroscopic Profile of Triethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylsilane, a key reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triethylsilane. The molecule possesses a simple and highly symmetric structure, which is reflected in its NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of triethylsilane is characterized by three distinct signals corresponding to the silyl (B83357) proton (Si-H), the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃).

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 3.621 | Nonet | 1H | J(H,H) = 3.1 | Si-H |

| 0.591 | Quartet | 6H | J(H,H) = 3.1 | Si-CH₂ -CH₃ |

| 0.980 | Triplet | 9H | Si-CH₂-CH₃ |

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of triethylsilane displays two signals, corresponding to the methylene and methyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~7.4 | Si-C H₂-CH₃ |

| ~3.6 | Si-CH₂-C H₃ |

Note: These are approximate chemical shifts based on data from derivatives containing the triethylsilyl group.

Infrared (IR) Spectroscopy

The IR spectrum of triethylsilane provides valuable information about its vibrational modes, particularly the characteristic Si-H and C-H stretching and bending frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~2100 | Si-H stretch |

| 2955, 2910, 2875 | C-H stretch |

| 1460, 1380 | C-H bend |

| 1250-1220 | Si-CH₂ bend |

| 1020-1000 | Si-CH₂ rock |

| 975-945 | Si-CH₂ rock |

Data interpreted from typical values for organosilanes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of triethylsilane results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is observed, along with several key fragment ions resulting from the loss of ethyl and methyl groups.

| m/z | Relative Intensity (%) | Assignment |

| 116 | 3.4 | [M]⁺ |

| 87 | 87.5 | [M - C₂H₅]⁺ |

| 59 | 100.0 | [M - 2(C₂H₅)]⁺ |

| 43 | 7.3 | [C₃H₇]⁺ |

| 29 | 4.9 | [C₂H₅]⁺ |

Data sourced from ChemicalBook.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of triethylsilane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

For a liquid sample like triethylsilane, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of triethylsilane.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Primary fragmentation pathway of triethylsilane in EI-MS.

The Discovery and Enduring Legacy of Triethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilane ((C₂H₅)₃SiH), a cornerstone of organosilicon chemistry, has a rich history dating back to the late 19th century. Its journey from a laboratory curiosity to an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical industry, is a testament to its unique reactivity and versatility. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of triethylsilane. It details both the seminal and contemporary synthetic protocols, presents a comprehensive summary of its physicochemical properties, and elucidates the mechanisms of its key reactions through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize or are interested in the application of this versatile silane (B1218182).

Discovery and Historical Context

The story of triethylsilane is intrinsically linked to the dawn of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the discovery of triethylsilane itself is credited to the German chemist Albert Ladenburg in 1872.[1] Ladenburg's pioneering work involved the reduction of tetraethyl orthosilicate (B98303) (Si(OC₂H₅)₄) with a combination of sodium and diethylzinc.[1] He named the resulting compound "silicoheptyl hydride," reflecting the analogy he drew between this new silicon compound and a seven-carbon hydrocarbon.[1]

This discovery was a significant step in establishing the fundamental principles of organosilicon chemistry. The early work in this field was largely focused on the synthesis and characterization of simple organosilicon compounds, laying the groundwork for the development of more complex molecules and materials in the 20th century.

Physicochemical Properties of Triethylsilane

Triethylsilane is a colorless, volatile liquid with a characteristic mild odor.[2] Its utility in a wide range of chemical transformations stems from its unique physical and chemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆Si | [3] |

| Molar Mass | 116.28 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 107-108 °C | [4] |

| Density | 0.728 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.412 | [4] |

| Flash Point | -3 °C | [5] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |

Synthesis of Triethylsilane: From Historical Methods to Modern Protocols

The synthesis of triethylsilane has evolved significantly since Ladenburg's initial discovery, with modern methods offering higher yields, greater purity, and improved safety profiles.

Historical Synthesis: Ladenburg's Method

Ladenburg's original synthesis, while groundbreaking for its time, is now primarily of historical interest due to the use of hazardous and difficult-to-handle reagents.

Experimental Protocol (Conceptual)

-

Reactants: Tetraethyl orthosilicate, sodium metal, diethylzinc.

Modern Synthesis: Reduction of Chlorotriethylsilane (B140506)

A common and efficient modern method for the preparation of triethylsilane involves the reduction of chlorotriethylsilane. Various reducing agents can be employed, with lithium aluminum hydride and sodium hydride being prominent examples.

Detailed Experimental Protocol: Synthesis from Chlorotriethylsilane using a Borohydride (B1222165) Intermediate

This protocol is based on a method that utilizes sodium hydride to first prepare a borohydride intermediate, which then reduces the chlorotriethylsilane.[6]

-

Step 1: Preparation of Sodium Trihydroxymethoxyborate

-

In a reaction flask under a nitrogen atmosphere, a suspension of sodium hydride (NaH) in an appropriate anhydrous solvent is prepared.

-

The mixture is cooled to between -50 °C and 10 °C.

-

Trimethyl borate (B1201080) (B(OCH₃)₃) is slowly added to the cooled suspension while maintaining the temperature and stirring continuously.

-

The reaction is allowed to proceed with stirring for 1-5 hours to ensure the complete formation of sodium trihydroxymethoxyborate.

-

-

Step 2: Reduction of Chlorotriethylsilane

-

To the solution containing the freshly prepared sodium trihydroxymethoxyborate, chlorotriethylsilane ((C₂H₅)₃SiCl) is slowly added under a nitrogen atmosphere. The reaction temperature should be carefully controlled to manage any exotherm.

-

The reaction mixture is stirred at room temperature for 1-5 hours to complete the reduction.

-

The resulting mixture contains triethylsilane, sodium chloride (NaCl) as a byproduct, and regenerated trimethyl borate.

-

-

Step 3: Purification

-

The reaction mixture is filtered to remove the insoluble sodium chloride.

-

The filtrate is then subjected to fractional distillation to separate the triethylsilane from the solvent and other byproducts. The fraction boiling at 107-108 °C is collected as pure triethylsilane.

-

Core Applications in Research and Drug Development

Triethylsilane's significance in modern chemistry lies in its role as a versatile and mild reducing agent.[3] Its applications are particularly widespread in organic synthesis and have a direct impact on the development of new pharmaceuticals.

Ionic Hydrogenation

One of the most powerful applications of triethylsilane is in ionic hydrogenation reactions.[6] This method involves the use of triethylsilane in combination with a strong acid, such as trifluoroacetic acid (TFA), to effect the reduction of various functional groups that can form stable carbocation intermediates.[6][7]

The general mechanism involves the protonation of the substrate by the acid to generate a carbocation, which is then trapped by the hydride delivered from triethylsilane.

Caption: General mechanism of ionic hydrogenation of a ketone.

Hydrosilylation

Hydrosilylation is another key reaction involving triethylsilane, where the Si-H bond adds across a double or triple bond.[8] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) being historically significant.[9][10]

The Chalk-Harrod mechanism is a widely accepted model for hydrosilylation catalyzed by platinum complexes.[8] It involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, insertion into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the alkylsilane product.

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Role in Drug Development and Pharmaceutical Manufacturing

In the pharmaceutical industry, the precise and selective modification of complex molecules is paramount. Triethylsilane's mild reducing properties make it an ideal reagent for various transformations in the synthesis of active pharmaceutical ingredients (APIs).[1][11] Its ability to reduce specific functional groups while leaving others intact is a significant advantage over harsher reducing agents.[3]

Key applications in drug development include:

-

Selective Reductions: As a mild reducing agent, it is used for the selective reduction of aldehydes, ketones, and other functional groups in the presence of sensitive moieties.[3]

-

Protecting Group Chemistry: Triethylsilane is used in conjunction with protecting groups for alcohols, where the resulting triethylsilyl ethers offer stability under various reaction conditions and can be selectively removed.[3]

-

Reductive Aminations: It is employed in reductive amination reactions to form C-N bonds, a common transformation in the synthesis of nitrogen-containing pharmaceuticals.[12]

Conclusion

From its discovery in the nascent field of organosilicon chemistry to its current status as a workhorse reagent in organic synthesis and drug development, triethylsilane has had a profound impact on the chemical sciences. Its unique combination of stability, reactivity, and selectivity has ensured its enduring relevance. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the applications of triethylsilane and related silanes are poised to expand even further, solidifying its legacy as a truly indispensable tool for the modern chemist.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ionic hydrogenation - Wikipedia [en.wikipedia.org]

- 7. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. Verification Required - Princeton University Library [oar.princeton.edu]

- 10. qualitas1998.net [qualitas1998.net]

- 11. dakenam.com [dakenam.com]

- 12. Triethylsilane (TES) [organic-chemistry.org]

A Comprehensive Technical Guide to the Safe Handling of Triethylsilane for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions and detailed handling protocols for the use of triethylsilane in a laboratory setting. Triethylsilane is a valuable reducing agent in organic synthesis; however, its flammability and reactivity necessitate strict adherence to safety procedures to mitigate risks. This document outlines the necessary measures for safe storage, handling, and emergency response, and includes detailed experimental protocols for its use and subsequent quenching.

Hazard Identification and Chemical Profile

Triethylsilane is a highly flammable liquid and vapor that can form explosive mixtures with air.[1][2][3] It is crucial to handle this reagent in a well-ventilated area, away from all sources of ignition.[1][2][3][4] While considered to have low toxicity, it can be harmful if inhaled, ingested, or if it comes into contact with skin or eyes.[4] Upon thermal decomposition, it may produce toxic gases.[4]

GHS Classification

-

Flammable liquids: Category 2[2]

-

Acute aquatic toxicity: Category 3[2]

-

Chronic aquatic toxicity: Category 3[2]

Signal Word: Danger[2]

Hazard Statements:

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for triethylsilane.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆Si | [5] |

| Molar Mass | 116.28 g/mol | [3][6] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 107-108 °C | [6] |

| Density | 0.726 g/mL | [5] |

| Flash Point | Information not available in search results | |

| Solubility | Insoluble in water; soluble in non-polar solvents, hydrocarbons, halocarbons, and ethers. | [7] |

Table 2: Exposure Limits

| Agency | Limit | Reference |

| OSHA PEL | Not available | [2] |

| NIOSH REL | Not available | [2] |

| ACGIH TLV | Not available | [2] |

Detailed Experimental Protocols

General Handling and Dispensing Protocol

This protocol outlines the standard procedure for safely handling and dispensing triethylsilane in a laboratory setting.

Workflow for Safe Handling and Dispensing

Caption: Workflow for the safe handling and dispensing of triethylsilane.

Methodology:

-

Preparation:

-

Don appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat.[1]

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment, including a grounded dispensing setup, a source of inert gas (e.g., nitrogen or argon), and clean, dry glassware.

-

-

Dispensing:

-

Properly ground the triethylsilane container and the receiving vessel to prevent static discharge.[1]

-

Purge the receiving vessel with an inert gas to create an oxygen-free atmosphere.

-

Using a cannula or a syringe, transfer the desired amount of triethylsilane.

-

Once the transfer is complete, seal both the receiving vessel and the original container under an inert gas atmosphere.

-

-

Post-Dispensing:

-

Quench any residual triethylsilane in the transfer equipment as described in the quenching protocol below.

-

Thoroughly decontaminate all glassware and equipment.

-

Return the triethylsilane container to a designated cool, dry, and well-ventilated storage area, away from incompatible materials.[2]

-

Protocol for a Representative Reaction: Reductive Deoxygenation

This protocol details the use of triethylsilane in a common reductive deoxygenation reaction, as exemplified by the reduction of a sulfoxide (B87167) to a sulfide.

Workflow for Reductive Deoxygenation

Caption: Experimental workflow for a typical reductive deoxygenation using triethylsilane.

Methodology:

-

Reaction Setup:

-

Assemble dry glassware under an inert atmosphere of nitrogen or argon.

-

To the reaction flask, add the sulfoxide substrate and an anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

-

Reaction:

-

Slowly add triethylsilane to the stirred reaction mixture via a syringe.

-

Carefully add trifluoroacetic acid (TFA) dropwise to the mixture.

-

Allow the reaction to stir at the specified temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution, such as sodium bicarbonate, until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol for Quenching Unreacted Triethylsilane

This protocol provides a safe and effective method for quenching unreacted triethylsilane in a reaction mixture or as a waste stream.

Logical Flow for Quenching Triethylsilane

References

Theoretical Underpinnings of Triethylsilane Reactivity: An In-depth Technical Guide